2'-Bromo-4'-fluoro-3'-hydroxyphenacyl chloride
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Overview
Description
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound with a complex structure that includes bromine, fluorine, and chlorine atoms attached to a phenacyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride typically involves multiple steps, including halogenation and substitution reactions. One common method involves the bromination of a precursor compound followed by fluorination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride
- 2’-Chloro-4’-fluoro-3’-hydroxyphenacyl chloride
- 2’-Bromo-4’-chloro-3’-hydroxyphenacyl chloride
Uniqueness
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(2-bromo-4-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,13H,3H2 |
InChI Key |
YILTWJQNZJXUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Br)O)F |
Origin of Product |
United States |
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